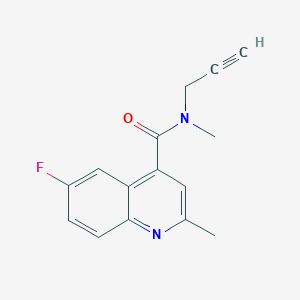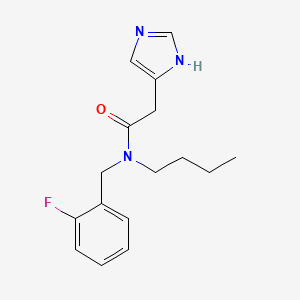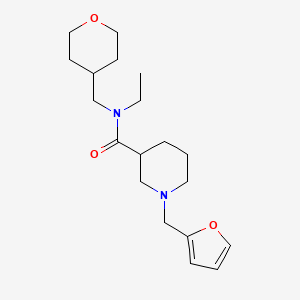![molecular formula C20H21FN2OS B5904972 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one, also known as compound X, is a quinoline derivative that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also modulates the activity of various kinases and receptors, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
Compound X has been found to exhibit various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In infectious diseases, it has been found to inhibit the growth of bacteria and fungi, leading to a decrease in infection. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.
未来方向
There are several future directions for the study of 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X, including:
1. Further investigation of its mechanism of action and target proteins.
2. Optimization of its chemical structure to improve its potency and selectivity.
3. Evaluation of its efficacy in animal models of various diseases.
4. Development of novel delivery systems to improve its bioavailability and pharmacokinetics.
5. Investigation of its potential for combination therapy with other drugs.
6. Study of its pharmacological effects on various organ systems.
7. Investigation of its potential for use in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X is a quinoline derivative that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one for the treatment of various diseases.
合成方法
Compound X can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 7-fluoro-3-hydroxyquinoline-2(1H)-one with 3-(phenylthio)propylamine in the presence of a catalyst to form an intermediate 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one. This intermediate is then reacted with methyl iodide to yield the final product, 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X.
科学研究应用
Compound X has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. It has been found to exhibit antiproliferative activity against cancer cells, antimicrobial activity against bacteria and fungi, and neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
7-fluoro-3-[[methyl(3-phenylsulfanylpropyl)amino]methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-23(10-5-11-25-18-6-3-2-4-7-18)14-16-12-15-8-9-17(21)13-19(15)22-20(16)24/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASPXXXNTAOPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC1=CC=CC=C1)CC2=CC3=C(C=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)




![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-methylpropanamide](/img/structure/B5904934.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
